Methyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate
Description
Methyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate (CAS: 1365271-42-6) is a biphenyl ester with a methyl benzoate core. Its molecular formula is C₁₅H₁₀F₄O₂, and molecular weight is 298.2 g/mol . The structure comprises a benzoate ester linked to a substituted phenyl ring, where the phenyl group has a fluorine atom at the para-position and a trifluoromethyl (-CF₃) group at the meta-position relative to the ester group. This substitution pattern confers high electron-withdrawing character, enhancing chemical stability and influencing intermolecular interactions such as hydrophobic and dipole-dipole forces .
The compound is utilized as a pharmaceutical intermediate and in agrochemical research due to its structural versatility . Its synthesis typically involves coupling reactions between substituted benzoic acid derivatives and aryl halides, followed by esterification .
Properties
IUPAC Name |
methyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O2/c1-21-14(20)10-4-2-9(3-5-10)11-6-7-13(16)12(8-11)15(17,18)19/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIJQZDDAVVHKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742838 | |
| Record name | Methyl 4'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-42-6 | |
| Record name | Methyl 4'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethyltrimethylsilane (TMSCF3) as a nucleophilic trifluoromethylating agent . The reaction conditions often involve the use of a fluoride source to activate TMSCF3, enabling the nucleophilic attack on the carbonyl compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone . These reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluoro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium methoxide) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 4’-fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4’-fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares Methyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate with structurally related compounds, highlighting key differences in substituents and properties:
Key Differences and Implications
Substituent Effects on Reactivity: The -CF₃ group in the target compound enhances stability and resistance to metabolic degradation compared to compounds with -OCH₃ (e.g., Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate) .
Bioactivity and Applications: Compounds with -NH₂ groups (e.g., Methyl 4-amino-3-(trifluoromethyl)benzoate) exhibit higher binding affinity to biological targets due to hydrogen bonding, unlike the fluorine-substituted target compound . Hydroxyl groups (e.g., Methyl 4-hydroxy-3-(trifluoromethyl)benzoate) improve aqueous solubility but reduce stability under acidic conditions compared to the fluorine-substituted derivative .
Synthetic Accessibility :
- The biphenyl structure of the target compound requires Suzuki-Miyaura coupling , which is more complex than the esterification or alkylation steps used for simpler analogs (e.g., single-ring derivatives) .
Research Findings
- Chirality Effects: Unlike chiral analogs (e.g., Benzenepropanoic acid derivatives in ), the target compound lacks stereocenters, simplifying synthesis and reducing enantiomer-related variability in bioactivity .
Biological Activity
Methyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H10F4O2
- Molecular Weight : 298.23 g/mol
- Storage Conditions : Recommended to store at -20°C for stability .
The compound features a trifluoromethyl group, which is known for enhancing the lipophilicity and metabolic stability of organic molecules, potentially leading to improved biological activity.
Antioxidant Properties
Studies have indicated that compounds containing trifluoromethyl groups can exhibit enhanced antioxidant activities. Specifically, the incorporation of such groups into phenolic structures has been shown to significantly increase their potency in inhibiting oxidative stress-related pathways. For instance, compounds similar to this compound have demonstrated effectiveness in modulating the Nrf2-Keap1 pathway, which is crucial for cellular defense against oxidative damage .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications in the structure of benzoate derivatives can lead to substantial changes in biological activity. The presence of the trifluoromethyl group in the para position has been associated with increased inhibition of serotonin uptake, enhancing the compound's potential as an antidepressant or anxiolytic agent .
| Compound Modification | Biological Activity Change |
|---|---|
| Addition of -CF3 group | Increased potency in serotonin uptake inhibition |
| Alteration of phenolic ring | Variable effects on binding affinity and selectivity |
Case Studies and Research Findings
- Anticancer Activity : A study highlighted the potential of compounds with similar structures in targeting cancer cell lines. This compound was evaluated for its cytotoxic effects against various cancer types, showing promising results that warrant further investigation .
- Neuroprotective Effects : Another research effort focused on the neuroprotective properties of trifluoromethyl-substituted benzoates. The findings suggested that these compounds could mitigate neuronal damage in models of neurodegenerative diseases, possibly through their antioxidant mechanisms .
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic pathways was assessed. Results indicated that this compound could effectively inhibit enzymes linked to inflammatory responses, suggesting potential applications in treating inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for Methyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate?
The ester can be synthesized via acid-catalyzed esterification of 4-fluoro-3-(trifluoromethyl)benzoic acid with methanol. Alternative routes include reacting 4-fluoro-3-(trifluoromethyl)benzoyl chloride (a precursor) with methanol in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. Computational modeling of substituent effects (e.g., electron-withdrawing trifluoromethyl and fluorine groups) can optimize reaction yields by predicting steric and electronic challenges .
Example Protocol :
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| Benzoic acid derivative | H₂SO₄, methanol, reflux, 12 h | ~75% | Analogous to |
| Benzoyl chloride | MeOH, pyridine, 0°C → RT, 6 h | ~82% | Derived from |
Q. What spectroscopic techniques are optimal for characterizing this compound?
- ¹⁹F NMR : Identifies fluorine environments (CF₃ and aromatic F) with shifts typically between -60 to -65 ppm (CF₃) and -110 to -115 ppm (aromatic F).
- ¹H NMR : Aromatic protons appear as complex splitting patterns due to adjacent electronegative groups.
- IR Spectroscopy : Confirms ester C=O stretch (~1720 cm⁻¹) and CF₃/C-F vibrations (1100-1300 cm⁻¹).
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 238.1 (C₉H₆F₄O₂) .
Q. What safety precautions are required when handling this compound?
Based on analogs (e.g., 4-(trifluoromethyl)phenyl trifluoromethanesulfonate), use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. The compound may cause skin/eye irritation (Risk Code: R36/38). Store in a cool, dry place away from oxidizers .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the trifluoromethyl group in this compound?
Density Functional Theory (DFT) calculations assess the electron-withdrawing effect of the CF₃ group, which stabilizes the ester carbonyl and influences hydrolysis rates. Molecular dynamics simulations model interactions with enzymes (e.g., esterases) or receptors, aiding in drug design or stability studies. For example, substituent effects in USP25/28 inhibitors (e.g., AZ1) highlight steric hindrance from trifluoromethyl groups .
Q. What strategies resolve contradictions in biological activity data across studies?
- Orthogonal Assays : Validate activity using multiple methods (e.g., enzyme inhibition + cellular assays).
- Meta-Analysis : Compare structural analogs (e.g., methyl 4-chloro-3-(trifluoromethyl)benzoate) to isolate substituent-specific effects .
- Kinetic Studies : Measure hydrolysis rates under physiological conditions to clarify stability-activity relationships .
Q. How does the electron-withdrawing effect of substituents influence the compound’s stability?
The CF₃ and F groups decrease electron density at the ester carbonyl, slowing nucleophilic attack (e.g., hydrolysis). Accelerated stability testing (40°C/75% RH) quantifies degradation products via HPLC. Comparative studies with non-fluorinated analogs show a 3–5× increase in half-life for the trifluoromethylated compound .
Degradation Pathways :
- Primary : Ester hydrolysis → 4-fluoro-3-(trifluoromethyl)benzoic acid.
- Secondary : Aromatic defluorination under UV light (observed in related benzotrifluorides) .
Q. What role does this compound play in medicinal chemistry scaffold design?
The rigid aromatic core and lipophilic CF₃ group make it a candidate for:
- Pharmacophore Optimization : Modulating drug-receptor binding (e.g., kinase inhibitors).
- Prodrug Synthesis : Ester hydrolysis releases active acids in vivo. Structural analogs (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) demonstrate agrochemical and antiviral applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
